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An In-depth Technical Guide to the Physicochemical Properties of NUS-110, a Metal-Organic

Framework for Direct Air Capture

This technical guide provides a comprehensive overview of the physical and chemical

properties of NUS-110, a promising metal-organic framework (MOF) for direct air capture of

carbon dioxide. The information is intended for researchers, scientists, and drug development

professionals interested in the material's characteristics and potential applications.

Introduction to NUS-110
NUS-110 is a zirconium-based metal-organic framework that is isostructural to the well-known

UiO-66. It is synthesized using a mechanochemical approach with the organic linker 2,5-

diaminobicyclo[2.2.2]octane-1,4-dicarboxylic acid (dabodc).[1] This method is noted for

preserving the integrity of the amine functionalities within the linker, which are crucial for its

carbon capture performance.[1] The structure of NUS-110 features a cubic Fm3̅m space

group.[1]

Physical and Chemical Properties
The key physical and chemical properties of NUS-110 are summarized in the tables below.
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Property Value

Chemical Formula Zr₆O₄(OH)₄[(C₈H₁₀(NH₂)₂(COO)₂]₆

Crystal Structure Cubic, Fm3̅m space group

Isostructural To UiO-66

BET Surface Area 584 m²/g

Thermal Stability Stable up to 340 °C in a nitrogen atmosphere

Chemical Stability Stable in aqueous solutions at pH 3 and pH 11

Basicity (pKa) 9.85

Carbon Dioxide Adsorption Properties
Condition CO₂ Adsorption Capacity

Dry (400 ppm CO₂) 0.89 mmol/g

Humid (30% RH, 400 ppm CO₂) 1.35 mmol/g

298 K, 1 bar 2.7 mmol/g

Gas Selectivity High for CO₂ over N₂, O₂, and Ar

Oxidative Stability
Retains 98% of its adsorption performance over

20 cycles under oxidative conditions.[1]

Experimental Protocols
This section details the methodologies for the synthesis and characterization of NUS-110.

Synthesis of NUS-110 (Mechanochemical Method)
NUS-110 is synthesized via a liquid-assisted grinding (LAG) mechanochemical method.[1]

Reactants: The organic linker 2,5-diaminobicyclo[2.2.2]octane-1,4-dicarboxylic acid (dabodc)

and a pre-assembled zirconium cluster, such as Zr₁₂OAc, are used.[1]

Procedure:
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The solid reactants are placed in a milling vessel.

A small amount of a liquid grinding assistant (e.g., water) is added.

The mixture is milled for a specified time until the crystalline NUS-110 product is formed.

Activation: The as-synthesized material is activated to remove any unreacted starting

materials and solvent molecules from the pores. The specific activation procedure is detailed

in the supporting information of the source literature.[2]

NUS-110 Synthesis Workflow

Reactants:
dabodc linker

Zr₁₂OAc cluster

Liquid-Assisted Grinding
(Mechanochemical Synthesis)

As-Synthesized NUS-110

Activation

Activated NUS-110

Click to download full resolution via product page

NUS-110 Synthesis Workflow
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Structural and Physical Characterization
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the crystallinity and phase purity

of the synthesized NUS-110. The resulting diffraction pattern is compared with simulated

patterns to verify the crystal structure.[1]

Nitrogen Sorption Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K

to determine the Brunauer-Emmett-Teller (BET) surface area and analyze the pore size

distribution of the activated material.[2]

Thermogravimetric Analysis (TGA): TGA is performed by heating the sample under a

controlled atmosphere (e.g., nitrogen) to evaluate its thermal stability. The temperature at

which significant weight loss occurs indicates the decomposition temperature.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the

functional groups present in the NUS-110 structure and to confirm the successful

incorporation of the organic linker.[2]
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NUS-110 Characterization Workflow
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Chemical Property and Performance Evaluation
Potentiometric Acid-Base Titration: This technique is used to determine the pKa of the amine

groups in NUS-110 and to quantify the number of accessible basic sites.[2]

A powdered sample of NUS-110 is dispersed in a 0.1 M NaNO₃ aqueous solution via

sonication.[2]

The pH of the suspension is adjusted to 10.5 with 0.1 M NaOH and allowed to equilibrate

for 12 hours.[2]

The suspension is then titrated with incremental additions of 0.1 M HCl, and the pH is

recorded after each addition to generate a titration curve.[2]

Single-Component Gas Sorption Measurements: The CO₂ adsorption capacity and

selectivity are determined by measuring the uptake of CO₂, N₂, O₂, and Ar at 298 K and 1

bar.[1]

Dynamic Breakthrough Experiments: To assess the performance of NUS-110 under

simulated flue gas conditions, breakthrough tests are conducted.[1]

A packed bed of NUS-110 is prepared in a stainless-steel column.[1]

A gas mixture with a specific CO₂ concentration (e.g., 400 ppm in N₂) is passed through

the column at a constant flow rate.[1]

The composition of the effluent gas is continuously monitored using a mass spectrometer

to determine the time at which CO₂ "breaks through" the column, which is used to

calculate the dynamic CO₂ capture capacity.[1]
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CO₂ Capture Performance Evaluation
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CO₂ Capture Performance Evaluation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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